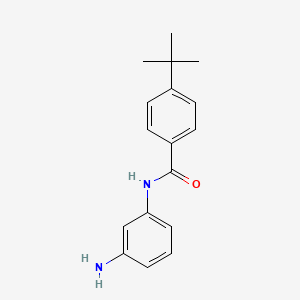

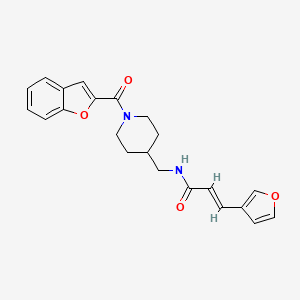

N-(3-aminophenyl)-4-tert-butylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Aminophenyl)-4-tert-butylbenzamide (also known as NAP-4TB) is an organic compound that has been studied for its potential applications in the field of biochemistry and physiology. NAP-4TB is a derivative of benzamide, a type of organic amide compound, and is composed of a benzene ring with an amide group at the 3-position and a tert-butyl group at the 4-position. NAP-4TB has been studied for its potential applications in drug design, as well as its possible use as a substrate for enzyme reactions.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Research on compounds with tert-butyl groups, such as tert-butylmethylphosphino groups, has shown significant applications in catalysis, particularly in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These studies demonstrate the utility of tert-butyl-containing compounds in the efficient preparation of chiral pharmaceutical ingredients, highlighting their potential in synthetic chemistry (Imamoto et al., 2012).

Antidiabetic Research

Compounds structurally similar to N-(3-aminophenyl)-4-tert-butylbenzamide, such as those containing tert-butylbenzamide groups, have been explored for their antidiabetic effects through PPARα/γ dual activation. These studies suggest the potential of tert-butylbenzamide derivatives in treating type 2 diabetes and related metabolic disorders by improving glucose and lipid metabolism (Jung et al., 2017).

Sensor Development

Research into the development of biosensors has utilized compounds with tert-butylbenzamide functionalities for the electrocatalytic determination of biomolecules. Such studies underscore the role of these compounds in creating sensitive and selective sensors for biomedical applications (Karimi-Maleh et al., 2014).

Antioxidant Activity

The electrochemical properties of amino-substituted benzamides, which share structural features with N-(3-aminophenyl)-4-tert-butylbenzamide, have been studied for their potential antioxidant activity. These investigations provide insights into the mechanisms through which such compounds can act as powerful antioxidants by scavenging free radicals, suggesting their application in developing new antioxidant agents (Jovanović et al., 2020).

Aggregation-Induced Emission

Studies on phenylbenzoxazole-based organic compounds related to N-(3-aminophenyl)-4-tert-butylbenzamide have explored the mechanism of condensed-state emission enhancement. Such research highlights the potential application of tert-butylbenzamide derivatives in the field of material science, particularly in the development of new fluorescent materials (Li et al., 2015).

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,18H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYCYSDEMRRTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-4-tert-butylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2860726.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860732.png)

![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)

![7-(4-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2860740.png)

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)